1-Isopropyl-3-(phenylsulfonyl)urea
Description
1-Isopropyl-3-(phenylsulfonyl)urea, commonly known as torsemide, is a pyridine-sulfonylurea derivative with potent diuretic activity. Its systematic IUPAC name is 1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulfonyl]urea, and it has the molecular formula C₁₆H₂₀N₄O₃S (molecular weight: 348.43 g/mol) . The compound exhibits a pKa of 7.1 and exists as a white to off-white crystalline powder . Torsemide is classified as a high-ceiling ("loop") diuretic, primarily inhibiting the Na⁺/K⁺/2Cl⁻ cotransporter in the thick ascending limb of Henle’s loop. It is clinically used to manage edema associated with congestive heart failure, renal disease, and hypertension .
Key pharmacokinetic properties include:
Properties
CAS No. |
3149-01-7 |
|---|---|
Molecular Formula |
C10H14N2O3S |
Molecular Weight |
242.30 g/mol |
IUPAC Name |
1-(benzenesulfonyl)-3-propan-2-ylurea |
InChI |
InChI=1S/C10H14N2O3S/c1-8(2)11-10(13)12-16(14,15)9-6-4-3-5-7-9/h3-8H,1-2H3,(H2,11,12,13) |
InChI Key |
BSCZJJVDWSSENV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)NS(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
Several methods have been reported for the synthesis of sulfonylurea compounds structurally related to 1-Isopropyl-3-(phenylsulfonyl)urea. The preparation typically involves the reaction of sulfonyl chlorides or sulfonamides with urea derivatives or isocyanates, often under basic or catalytic conditions. The following sections detail the major synthetic routes, reaction conditions, and yields based on authoritative patent literature and research findings.
Preparation via Reaction of Sulfonyl Chloride with Substituted Isourea Alkyl Ether
One classical approach involves reacting a substituted isourea alkyl ether with a benzene sulfonyl chloride derivative, followed by treatment with a hydrogen halide to yield the sulfonylurea compound.
Reaction Scheme:
$$
\text{Substituted isourea alkyl ether} + \text{Phenylsulfonyl chloride} \xrightarrow{\text{HHal}} \text{this compound}
$$-
- The isopropyl group is introduced via the substituted isourea alkyl ether.
- The phenylsulfonyl chloride provides the sulfonyl moiety.
- Hydrogen halide treatment cleaves intermediates to form the final sulfonylurea.
-
- Use of lower alkyl radicals as substituents.
- Typical solvents: acetone, pyridine, or aqueous sodium hydroxide solutions.
- Temperature control to avoid decomposition.
-
- Yields reported around 70-80%.
- Purification often involves recrystallization from ethanol or dilute ethanol.
| Step | Reagents & Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 1 | N-acetyl-3-methyl sulfanilamide + chloroformic acid ethyl ester, reflux in acetone with K2CO3 | 77 | 183-184 | Intermediate urethane formation |
| 2 | Treatment with hydrogen halide (e.g., HCl) | 70-80 | 130-131 | Formation of sulfonylurea |
| 3 | Recrystallization from ethanol | - | - | Purification |
This method is well-documented in patent US3214467A and provides a reliable route to sulfonylurea compounds including this compound.
Preparation via Alkaline Hydrolysis of Guanidine Derivatives or Oxidation of Thiourea
Another route involves converting guanidine derivatives by alkaline hydrolysis to the corresponding urea compounds or oxidizing thiourea compounds with nitrous acid to yield phenylsulfonylurea derivatives.
-
- Guanidine derivatives are hydrolyzed under alkaline conditions.
- Thioureas are oxidized to ureas.
- This method avoids direct use of toxic isocyanates or phosgene.
-
- Alkaline hydrolysis typically uses sodium hydroxide in aqueous media.
- Oxidation with nitrous acid is performed under controlled acidic conditions.
-
- Safer and more environmentally friendly.
- Good yields and purity.
-
- Requires availability of suitable guanidine or thiourea precursors.
Preparation via Reaction of Sulfonamide with Isocyanates
Sulfonamides such as 4-isopropyl-3-nitrobenzene sulfonamide can be reacted with alkyl isocyanates (e.g., n-butyl isocyanate) in alkaline aqueous acetone solutions to form sulfonylureas.
-
- Use of aqueous sodium hydroxide and acetone as solvent.
- Stirring at room temperature for 1 hour.
- Acidification with dilute acetic acid to precipitate product.
-
- Approximately 70% yield reported.
-
- Recrystallization from ethanol.
| Reagents | Conditions | Yield (%) | Melting Point (°C) | Notes |
|---|---|---|---|---|
| 3-nitro-4-methyl benzene sulfonamide + n-butyl isocyanate | Room temp, 1 hr stirring | ~70 | 149-151 | Precipitation by acidification |
This method is practical and scalable, as described in US patent US3214467A.
Preparation via Reaction of Cyclic Carbonic Acid Esters with Amines
A more recent and efficient method involves the reaction of cyclic carbonic acid esters (e.g., ethylene carbonate or propylene carbonate) with amines such as isopropylamine to form 1,3-disubstituted ureas without the use of toxic reagents.
Reaction Scheme:
$$
\text{Cyclic carbonate} + \text{Isopropylamine} \xrightarrow{\text{Catalyst, heat}} \text{this compound}
$$-
- Temperature: 90–140 °C (optimal around 95–105 °C).
- Time: 1–5 hours.
- Catalyst: Sodium methoxide in methanol solution.
- Pressure: Ambient to 3 kgf/cm².
-
- Avoids use of phosgene and isocyanates.
- Good yields (up to 85%).
- Suitable for industrial scale.
| Entry | Amine | Cyclic Carbonate | Catalyst | Temp (°C) | Time (h) | Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Propylamine | Ethylene carbonate | Sodium methoxide | 95-100 | 3 | 85.1 | High yield, clean reaction |
| 2 | Isopropylamine | Propylene carbonate | Sodium methoxide | 95-105 | 3 | ~70-80 | Suitable for sulfonylureas |
This method is detailed in patent US5902899A and represents a modern, safe, and economical approach to sulfonylurea synthesis.
Summary Table of Preparation Methods
Research Findings and Notes
- The preferred sulfonylurea compounds often contain lower alkyl groups such as isopropyl at the nitrogen atom for enhanced biological activity and solubility.
- Reaction pH control is critical, with neutral to slightly alkaline conditions favoring product formation and purity.
- Hydrogenation or reduction steps may be employed to convert nitro substituents to amino groups if required for specific derivatives.
- The cyclic carbonate method avoids the use of hazardous reagents like phosgene and isocyanates, improving safety and environmental impact.
- Crystallization and recrystallization remain key steps for purification, often using ethanol or dilute ethanol solutions.
- The sulfonylurea compounds prepared by these methods are useful intermediates for pharmaceuticals and agrochemicals.
Chemical Reactions Analysis
1-Isopropyl-3-(phenylsulfonyl)urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of sulfonylurea derivatives with different oxidation states.
Reduction: Reduction reactions can modify the sulfonyl group, potentially leading to the formation of sulfonamide derivatives.
Substitution: The phenylsulfonyl group can undergo substitution reactions, where different substituents replace the phenyl group, resulting in a variety of sulfonylurea analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Applications
1-Isopropyl-3-(phenylsulfonyl)urea has been primarily investigated for its hypoglycemic properties . Research indicates that compounds in this class can influence glucose metabolism and are potential candidates for treating diabetes mellitus. Specifically, the compound acts as an inhibitor of certain enzymes involved in glucose production and utilization, making it valuable in managing blood sugar levels.
Hypoglycemic Activity
- Mechanism of Action: The compound may inhibit enzymes such as glucosidases or dipeptidyl peptidase-4 (DPP-4), which are crucial in carbohydrate metabolism. This inhibition can lead to reduced glucose absorption in the intestines and increased insulin secretion from pancreatic cells.
- Case Studies: In various animal models, this compound demonstrated significant reductions in blood glucose levels compared to control groups. For instance, studies have shown that administration of the compound resulted in a marked decrease in fasting blood glucose levels in diabetic rats .
Anti-inflammatory Properties
Recent studies have also explored the anti-inflammatory effects of this compound. The compound has been shown to modulate inflammatory pathways, potentially offering therapeutic benefits for conditions characterized by excessive inflammation.
Inhibition of Inflammatory Mediators
- Research Findings: The compound has been reported to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). This inhibition can help alleviate symptoms associated with chronic inflammatory diseases .
- Experimental Evidence: In vitro studies demonstrated that treatment with this compound significantly reduced IL-6 levels in cultured macrophages stimulated with lipopolysaccharides (LPS) .
Synthesis and Derivatives
The synthesis of this compound typically involves the reaction of isopropylamine with phenylsulfonyl isocyanate. Variations in the synthetic pathway can lead to derivatives that possess enhanced biological activity or altered pharmacokinetic properties.
| Synthesis Method | Starting Materials | Yield (%) |
|---|---|---|
| Direct Reaction | Isopropylamine + Phenylsulfonyl isocyanate | 85% |
| Modified Pathway | Isopropanol + Sulfonamide derivatives | 75% |
Mechanism of Action
The mechanism of action of 1-Isopropyl-3-(phenylsulfonyl)urea involves its interaction with specific molecular targets, such as enzymes and receptors. In the context of its anti-diabetic properties, it is believed to stimulate the release of insulin from pancreatic β-cells by blocking ATP-sensitive potassium channels, leading to an influx of calcium ions and subsequent insulin exocytosis .
Comparison with Similar Compounds
Clinical Implications :
- Torsemide’s prolonged half-life and higher bioavailability reduce dosing frequency compared to furosemide .
- Reduced potassium excretion with torsemide lowers hypokalemia risk, a common adverse effect of loop diuretics .
- In advanced renal failure, torsemide (100 mg) demonstrated superior 24-hour sodium excretion vs. furosemide (60 mg) .
Structural Analogs of Torsemide
1-Isopropyl-3-(piperidin-4-yl)urea Hydrochloride
3-(3-Chlorophenyl)-1,1-diisopropylurea
1-Isopropyl-3-(5-nitrothiazol-2-yl)urea
- Molecular Formula : C₇H₁₀N₄O₃S (MW: 230.25 g/mol) .
- Key Differences : Nitrothiazole ring replaces the pyridine-sulfonyl group. Synthesized but untested for diuretic effects.
Research Findings and Mechanistic Insights
- Efficacy in Renal Failure : Torsemide maintains efficacy in patients with creatinine clearance ≤30 mL/min, whereas furosemide’s potency declines due to reduced renal excretion .
- Protein Binding : Torsemide’s high protein binding (98–99%) limits tubular secretion, contributing to its extended action .
Q & A
Q. How do structural modifications at the isopropyl group affect pharmacokinetics?
- Answer: Replacing isopropyl with cyclopropyl (lower logP) reduces plasma protein binding, enhancing free drug concentration. In vivo PK studies in rodents show that branched alkyl groups (e.g., tert-butyl) prolong half-life via increased lipophilicity. Metabolic stability assays (e.g., liver microsomes) quantify susceptibility to oxidative N-dealkylation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
